Cinflumide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinflumide is a cinnamamide derivative with the molecular formula C12H12FNO. It is known for its role as a central nervous system voluntary muscle relaxant . The compound is characterized by its unique structure, which includes a cyclopropyl group and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinflumide can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-fluorocinnamic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Cinflumide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the fluorophenyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives, while substitution reactions can yield a variety of substituted cinnamamide compounds.
Scientific Research Applications
Cinflumide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: this compound is studied for its effects on biological systems, particularly its role as a muscle relaxant.
Medicine: The compound is investigated for its potential therapeutic applications in treating muscle spasms and related conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of cinflumide involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its muscle relaxant effects by modulating the activity of neurotransmitters and ion channels, leading to reduced muscle contractions and relaxation.
Comparison with Similar Compounds
Cinflumide can be compared with other cinnamamide derivatives and muscle relaxants. Similar compounds include:
Leflunomide: Another cinnamamide derivative with immunomodulatory effects.
Tolperisone: A muscle relaxant with a different mechanism of action.
Baclofen: A muscle relaxant that acts on GABA receptors.
This compound is unique due to its specific structure and the presence of the fluorophenyl group, which contributes to its distinct pharmacological properties.
Properties
CAS No. |
64379-93-7 |
---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
InChI Key |
NCOOUEIQXVWKTO-QPJJXVBHSA-N |
SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)F |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)F |
Key on ui other cas no. |
64379-93-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.